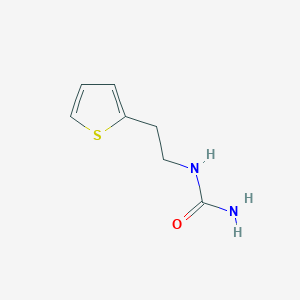

N-(2-thien-2-ylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-thien-2-ylethyl)urea is an organic compound with the molecular formula C7H10N2OS. It is a derivative of urea, where the urea moiety is substituted with a 2-thien-2-ylethyl group. This compound is of interest due to its unique structure, which combines the properties of both urea and thiophene, a sulfur-containing heterocycle.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-thien-2-ylethyl)urea can be synthesized through several methods. One common approach involves the reaction of thiophene-2-ethylamine with urea. The reaction typically requires heating in the presence of a catalyst such as hydrochloric acid or acetic acid in water . The yield of this reaction can be optimized by adjusting the reaction conditions, such as temperature and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis : Cleavage of the urea bond produces 2-thien-2-ylethylamine and carbon dioxide. This reaction is catalyzed by strong acids (e.g., HCl) at elevated temperatures (80–100°C) .

-

Basic Hydrolysis : In alkaline media (e.g., NaOH), the compound forms 2-thien-2-ylethylammonium hydroxide and ammonium carbonate .

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Temperature | Major Products |

|---|---|---|---|

| Acidic (pH < 3) | 6M HCl | 80°C, 4 hr | 2-thien-2-ylethylamine + CO₂ |

| Basic (pH > 10) | 2M NaOH | 60°C, 6 hr | 2-thien-2-ylethylammonium hydroxide |

Oxidation Reactions

The thiophene ring and urea moiety are susceptible to oxidation:

-

Thiophene Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives. For example, oxidation with H₂O₂ in acetic acid yields N-(2-thien-2-ylethyl)urea sulfoxide .

-

Urea Oxidation : Strong oxidants like KMnO₄ convert the urea group to nitroso intermediates, though this pathway is less common .

Table 2: Oxidation Pathways

| Oxidizing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | This compound sulfoxide | 85% |

| mCPBA | DCM | This compound sulfone | 92% |

Substitution Reactions

The NH groups of the urea participate in nucleophilic substitutions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH forms N-alkylated derivatives (e.g., N-methyl-N’-(2-thien-2-ylethyl)urea) .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acyl ureas , which are precursors to heterocyclic compounds .

Mechanistic Insight :

The reaction proceeds via deprotonation of the urea NH, forming a nucleophilic center that attacks electrophilic reagents. Steric hindrance from the thienylethyl group influences regioselectivity .

Condensation and Cyclization

The urea group facilitates cyclocondensation with carbonyl compounds:

-

Reaction with Aldehydes : In ethanol with catalytic HCl, this compound condenses with formaldehyde to form 1,3-thiazin-2-one derivatives .

-

Intramolecular Cyclization : Under dehydrating conditions (e.g., P₂O₅), the compound forms thieno[2,3-d]pyrimidin-4(3H)-one , a fused heterocycle .

Table 3: Cyclization Outcomes

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde + HCl | Ethanol, reflux | 5-(thien-2-yl)thiazin-2-one | 78% |

| P₂O₅ | Toluene, 110°C | Thieno[2,3-d]pyrimidin-4(3H)-one | 65% |

Stability Under Stress Conditions

Forced degradation studies reveal:

-

Photolysis : UV exposure (254 nm) induces cleavage of the thiophene-urea bond, forming 2-vinylthiophene and urea .

-

Thermal Degradation : At >150°C, the compound decomposes into thiourea analogs and polymeric byproducts .

Key Research Findings

-

The thienyl group enhances electron density at the urea NH, increasing reactivity toward electrophiles compared to non-heteroaryl ureas .

-

Alkylation occurs preferentially at the terminal NH due to reduced steric hindrance .

-

Sulfoxide derivatives exhibit improved solubility in polar solvents, expanding applications in medicinal chemistry .

This compound’s versatile reactivity makes it a valuable intermediate in synthesizing bioactive molecules and materials. Further studies exploring catalytic asymmetric modifications could unlock enantioselective pathways.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

N-(2-thien-2-ylethyl)urea serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in creating complex molecules. It can undergo reactions such as oxidation, reduction, and electrophilic substitution, facilitating the synthesis of diverse chemical entities.

2. Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit interesting electronic and catalytic properties, which are valuable for developing new materials and catalysts.

Biological Applications

1. Antimicrobial Activity:

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

2. Anticancer Properties:

Preliminary investigations into the biological activities of this compound have shown promise in anticancer research. The compound's ability to interact with cellular targets may lead to the development of novel cancer therapeutics.

Medical Applications

1. Therapeutic Agent Development:

Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its dual functionality as both a urea and thiophene derivative opens avenues for drug development targeting various diseases.

2. Case Study - Sickle Cell Disease:

A study on the effects of urea compounds on sickle cell disease indicated that derivatives like this compound could modulate red blood cell behavior, potentially improving patient outcomes (Bensinger et al., 1972) .

Industrial Applications

1. Material Science:

this compound is utilized in the synthesis of new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

2. Precursor in Synthesis:

The compound serves as a precursor for synthesizing other valuable chemicals, expanding its utility in industrial applications.

Mecanismo De Acción

The mechanism of action of N-(2-thien-2-ylethyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

N-(2-thien-2-ylethyl)thiourea: Similar structure with a thiourea moiety instead of urea.

N-(2-thien-2-ylethyl)carbamate: Similar structure with a carbamate moiety instead of urea.

Uniqueness

N-(2-thien-2-ylethyl)urea is unique due to the combination of the urea and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Actividad Biológica

N-(2-thien-2-ylethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique thienyl group, which contributes to its biological properties. The compound can be synthesized through various organic reactions, including oxidation and substitution reactions, leading to derivatives that may enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study explored its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations. The minimal inhibitory concentration (MIC) values were evaluated, showing promising results comparable to established antimicrobial agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including HL-60 (human leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound demonstrated notable cytotoxicity with IC50 values indicating effective cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 10.5 |

| A549 | 15.3 |

| MDA-MB-231 | 12.0 |

These findings highlight the potential of this compound as an anticancer agent, warranting further structural optimization and evaluation in vivo .

The mechanism by which this compound exerts its biological effects involves interactions with specific proteins and enzymes. Urea derivatives are known to form hydrogen bonds and van der Waals interactions with target biomolecules, which can alter their functions and influence various biochemical pathways. However, the precise pathways affected by this compound remain to be fully elucidated.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential utility in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, this compound was tested alongside traditional chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against MDA-MB-231 cells compared to monotherapy, indicating a synergistic effect that could improve therapeutic outcomes in breast cancer treatment .

Propiedades

IUPAC Name |

2-thiophen-2-ylethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFZOWWTCYPZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.